2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
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Overview
Description
This compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, an ethoxymethylene group, and an isoquinoline-1,3-dione core
Preparation Methods
The synthesis of 2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethylphenylhydrazine, which is then reacted with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate in the presence of potassium carbonate (K2CO3) and ethanol as the solvent. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired isoquinoline derivative.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoquinoline derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-Dimethyl-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione stands out due to its unique structural features and reactivity. Similar compounds include:
4-(3,4-Dimethyl-phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester: This compound shares the dimethylphenyl group but differs in the core structure and functional groups.
3,4-Dimethylphenylhydrazine derivatives: These compounds have similar phenyl substitution patterns but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its isoquinoline core and the presence of the ethoxymethylene group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H19NO3/c1-4-24-12-18-16-7-5-6-8-17(16)19(22)21(20(18)23)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3 |
InChI Key |
UGFUJFDKZLACMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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